Triethylfluorosilane: A Comprehensive Technical Guide
Triethylfluorosilane: A Comprehensive Technical Guide
Abstract
Triethylfluorosilane (C6H15FSi) is a versatile organosilicon compound with significant applications across various scientific and industrial sectors, including pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides an in-depth overview of the synthesis, physical and chemical properties, and spectroscopic characterization of triethylfluorosilane. Detailed experimental protocols for its preparation are presented, and key data are summarized in tabular format for clarity and ease of comparison. Furthermore, this document includes graphical representations of synthetic pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies involved. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize or are interested in the applications of fluorinated organosilanes.
Chemical and Physical Properties
Triethylfluorosilane is a colorless liquid with a pungent odor.[1] It is a reactive compound that is sensitive to moisture and should be handled with appropriate safety precautions.[1][2] The fundamental physical and chemical properties of triethylfluorosilane are summarized in the table below. It is important to note that variations in reported boiling points exist in the literature, which may be attributed to differences in measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Registry Number | 358-43-0 | [3][4][5] |
| Molecular Formula | C6H15FSi | [3][4][5] |
| Molecular Weight | 134.27 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [1][6] |
| Boiling Point | 91-92 °C | [1] |
| 102-104 °C | [2] | |
| 107 °C | [3] | |
| 109-110 °C | [4] | |
| Melting Point | -85 °C | [1] |
| Density | 0.8392 g/cm³ at 20 °C | [3][4] |
| 0.84 g/cm³ at 25 °C | [1] | |
| Refractive Index (n20/D) | 1.375 | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene) | [1] |
Synthesis of Triethylfluorosilane
The synthesis of triethylfluorosilane can be achieved through various methods. A common approach involves the fluorination of a corresponding triethylsilyl precursor, such as triethylchlorosilane or triethylsilane.
Synthesis from Triethylchlorosilane
One of the most straightforward methods for preparing triethylfluorosilane is the reaction of triethylchlorosilane with a fluorinating agent.
Synthesis from Triethylsilane
Alternatively, triethylfluorosilane can be synthesized from triethylsilane. For instance, the reaction of triethylsilane with boron trifluoride has been reported to yield triethylfluorosilane.[7]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of triethylfluorosilane. Researchers should consult specific literature for detailed and optimized procedures.
Protocol: Fluorination of Triethylchlorosilane
Materials:
-
Triethylchlorosilane
-
Anhydrous sodium fluoride (or other suitable fluorinating agent)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet.
-
Under an inert atmosphere, charge the flask with the fluorinating agent and the anhydrous solvent.
-
Begin stirring the suspension and slowly add triethylchlorosilane to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the salt byproduct.
-
Purify the filtrate by fractional distillation to isolate the triethylfluorosilane product.
Spectroscopic Data and Characterization
The characterization of triethylfluorosilane is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of triethylfluorosilane. The expected chemical shifts in ¹H, ¹³C, and ²⁹Si NMR are indicative of the triethylsilyl group, while ¹⁹F NMR provides a characteristic signal for the fluorine atom.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | ~0.6-1.0 | m | |
| ¹³C | ~3-8 | ||
| ¹⁹F | Varies with standard | ||
| ²⁹Si | Varies with standard |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the reference standard used.
Infrared (IR) Spectroscopy
The IR spectrum of triethylfluorosilane will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. The Si-F bond vibration is a key diagnostic peak.
| Wavenumber (cm⁻¹) | Assignment |
| ~2875-2965 | C-H stretching |
| ~1460, 1380 | C-H bending |
| ~1240 | Si-CH₂ bending |
| ~800-950 | Si-F stretching |
Note: The exact positions of IR bands can be influenced by the sample phase (liquid, gas, or solution).
Mass Spectrometry (MS)
Mass spectrometry of triethylfluorosilane will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[8] The fragmentation often involves the loss of ethyl groups.
| m/z | Fragment |
| 134 | [M]⁺ |
| 105 | [M - C₂H₅]⁺ |
Reactivity and Applications
Triethylfluorosilane is a valuable reagent in organic synthesis and materials science.[1][2]
-
Fluorinating Agent: It can be used to introduce fluorine into organic molecules.[1]
-
Protecting Group Chemistry: The triethylsilyl group can be used as a protecting group for alcohols.
-
Precursor to other Organosilicon Compounds: It serves as a building block for the synthesis of more complex organosilicon compounds, such as fluoroalkylsilanes.[1]
-
Electronics Industry: It is used as a precursor for the deposition of fluorinated silicon oxide films, which have applications as dielectrics in microelectronic devices.[1][2]
-
Pharmaceutical and Agrochemical Synthesis: It is employed as a reagent to introduce fluoroalkyl groups into molecules, which is a crucial step in the synthesis of some drugs and agrochemicals.[1][2]
Safety Information
Triethylfluorosilane is a highly reactive and flammable liquid.[5] It reacts with water to produce hydrogen fluoride gas, which is corrosive and toxic.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]
Conclusion
Triethylfluorosilane is an important organosilicon compound with a range of applications stemming from its unique reactivity. This guide has provided a detailed overview of its synthesis, properties, and characterization. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals working with this versatile reagent. Careful handling and adherence to safety protocols are essential when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Triethylfluorosilane | C6H15FSi | CID 9660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Silane, triethylfluoro- [webbook.nist.gov]
